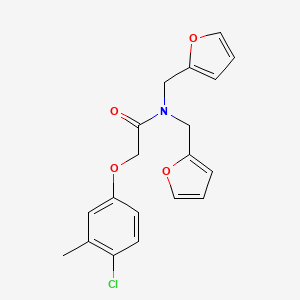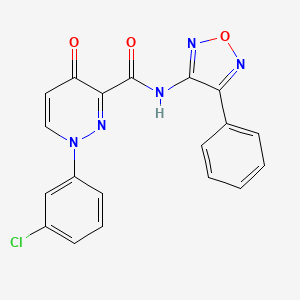![molecular formula C23H30N2O3 B11383120 2-(2,3-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11383120.png)
2-(2,3-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-ジメチルフェノキシ)-N-[2-(4-メトキシフェニル)-2-(ピロリジン-1-イル)エチル]アセトアミドは、アセトアミド類に属する合成有機化合物です。ジメチルフェノキシ基、メトキシフェニル基、ピロリジニル基がアセトアミド骨格に結合しているのが特徴です。
2. 製法
合成経路と反応条件
2-(2,3-ジメチルフェノキシ)-N-[2-(4-メトキシフェニル)-2-(ピロリジン-1-イル)エチル]アセトアミドの合成は、通常、複数の段階を伴います。
ジメチルフェノキシ中間体の生成: 出発物質である2,3-ジメチルフェノールを、適切なハロゲン化剤(例えば、チオニルクロリド)と反応させて、2,3-ジメチルフェニルクロリドを生成します。
求核置換反応: 2,3-ジメチルフェニルクロリドを、ナトリウムメトキシドと反応させて、2,3-ジメチルフェノキシを生成します。
メトキシフェニル中間体の生成: 4-メトキシベンズアルデヒドを、適切な還元剤(例えば、水素化ホウ素ナトリウム)と反応させて、4-メトキシベンジルアルコールを生成します。
ピロリジニル中間体の生成: 4-メトキシベンジルアルコールを、酸触媒の存在下でピロリジンと反応させて、4-メトキシフェニルピロリジンを生成します。
カップリング反応: 2,3-ジメチルフェノキシと4-メトキシフェニルピロリジンの中間体を、適切なカップリング剤(例えば、N,N'-ジシクロヘキシルカルボジイミド)を用いてカップリングし、最終生成物である2-(2,3-ジメチルフェノキシ)-N-[2-(4-メトキシフェニル)-2-(ピロリジン-1-イル)エチル]アセトアミドを生成します。
工業生産方法
この化合物の工業生産には、収率と純度を向上させるために、上記の合成経路の最適化が伴う場合があります。これには、連続フロー反応器、高度な精製技術、およびスケーラビリティとコスト効率を確保するためのプロセス最適化の使用が含まれます。
3. 化学反応解析
反応の種類
酸化: この化合物は、特にメトキシフェニル基において酸化反応を起こし、キノン誘導体の生成につながる可能性があります。
還元: 還元反応は、アセトアミド基において発生し、アミン誘導体の生成につながる可能性があります。
置換: この化合物は、特にジメチルフェノキシ基において求核置換反応を起こし、さまざまな置換誘導体の生成につながる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 一般的な還元剤には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。
置換: 一般的な求核剤には、アルコキシドやアミンなどがあります。
生成される主な生成物
酸化: キノン誘導体。
還元: アミン誘導体。
置換: 置換フェノキシ誘導体。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Dimethylphenoxy Intermediate: The starting material, 2,3-dimethylphenol, is reacted with an appropriate halogenating agent (e.g., thionyl chloride) to form 2,3-dimethylphenyl chloride.
Nucleophilic Substitution: The 2,3-dimethylphenyl chloride is then reacted with sodium methoxide to form 2,3-dimethylphenoxy.
Formation of the Methoxyphenyl Intermediate: 4-methoxybenzaldehyde is reacted with an appropriate reducing agent (e.g., sodium borohydride) to form 4-methoxybenzyl alcohol.
Formation of the Pyrrolidinyl Intermediate: The 4-methoxybenzyl alcohol is then reacted with pyrrolidine in the presence of an acid catalyst to form 4-methoxyphenylpyrrolidine.
Coupling Reaction: The 2,3-dimethylphenoxy and 4-methoxyphenylpyrrolidine intermediates are coupled using an appropriate coupling agent (e.g., N,N’-dicyclohexylcarbodiimide) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the acetamide group, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylphenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkoxides and amines.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenoxy derivatives.
科学的研究の応用
2-(2,3-ジメチルフェノキシ)-N-[2-(4-メトキシフェニル)-2-(ピロリジン-1-イル)エチル]アセトアミドは、科学研究においていくつかの応用があります。
医薬品化学: この化合物は、特に神経系および炎症性疾患を標的とする薬剤の開発において、薬理活性物質としての可能性が研究されています。
材料科学: この化合物は、その独特の構造特性により、ポリマーやコーティングなどの先端材料の開発における使用可能性が検討されています。
生物学研究: この化合物は、細胞プロセスへの影響と、生物学的経路を調査するためのツールとしての可能性を研究するために、生物学研究で使用されています。
作用機序
2-(2,3-ジメチルフェノキシ)-N-[2-(4-メトキシフェニル)-2-(ピロリジン-1-イル)エチル]アセトアミドの作用機序は、特定の分子標的および経路との相互作用に関係しています。
分子標的: この化合物は、神経系および炎症性経路に関与する受容体または酵素と相互作用する可能性があります。
関与する経路: この化合物は、神経伝達および炎症に関連するシグナル伝達経路を調節し、観察された生物学的効果をもたらす可能性があります。
6. 類似化合物の比較
類似化合物
2-(2,3-ジメチルフェノキシ)-N-[2-(4-ヒドロキシフェニル)-2-(ピロリジン-1-イル)エチル]アセトアミド: メトキシ基の代わりにヒドロキシ基を持つ類似の構造。
2-(2,3-ジメチルフェノキシ)-N-[2-(4-メトキシフェニル)-2-(ピペリジン-1-イル)エチル]アセトアミド: ピロリジニル基の代わりにピペリジニル基を持つ類似の構造。
独自性
構造的特徴: ジメチルフェノキシ基とメトキシフェニル基の両方の存在に加えて、ピロリジニル基は、この化合物に、その独特な生物学的および化学的挙動に寄与する可能性のある独特の構造特性を与えています。
生物活性: この化合物における官能基の特定の組み合わせは、分子標的との独自の相互作用をもたらし、類似の化合物と比較して異なる薬理学的効果をもたらす可能性があります。
類似化合物との比較
Similar Compounds
2-(2,3-dimethylphenoxy)-N-[2-(4-hydroxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide: Similar structure with a hydroxy group instead of a methoxy group.
2-(2,3-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide: Similar structure with a piperidinyl group instead of a pyrrolidinyl group.
Uniqueness
Structural Features: The presence of both the dimethylphenoxy and methoxyphenyl groups, along with the pyrrolidinyl group, gives the compound unique structural properties that may contribute to its distinct biological and chemical behavior.
Biological Activity: The specific combination of functional groups in this compound may result in unique interactions with molecular targets, leading to distinct pharmacological effects compared to similar compounds.
特性
分子式 |
C23H30N2O3 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
2-(2,3-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]acetamide |
InChI |
InChI=1S/C23H30N2O3/c1-17-7-6-8-22(18(17)2)28-16-23(26)24-15-21(25-13-4-5-14-25)19-9-11-20(27-3)12-10-19/h6-12,21H,4-5,13-16H2,1-3H3,(H,24,26) |
InChIキー |
BTYVBKJDZLGXNY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)OCC(=O)NCC(C2=CC=C(C=C2)OC)N3CCCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5,9-dimethyl-3-(2-naphthyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B11383044.png)

![1-(4-methylphenyl)-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11383048.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11383057.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide](/img/structure/B11383061.png)
![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11383074.png)
![2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B11383082.png)
![Dimethyl {2-(diphenylmethyl)-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11383087.png)
![2-ethyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B11383098.png)
![5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11383104.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-ethylbutanamide](/img/structure/B11383105.png)
![diethyl 5-{[(5,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11383126.png)


